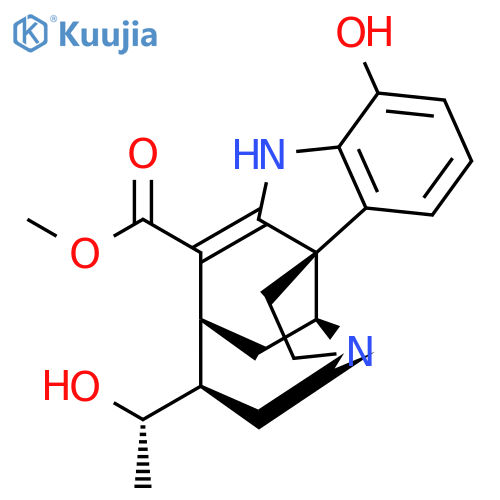Cas no 99694-90-3 (Scholaricine)

Scholaricine structure
商品名:Scholaricine
Scholaricine 化学的及び物理的性質
名前と識別子
-
- Curan-17-oic acid,2,16-didehydro-12,19- dihydroxy-,methyl ester,(19S)-
- Methyl (19S)-12,19-dihydroxy-2,16-didehydrocuran-17-oate
- Scholaricine
- 19-Epischolaricine
- B2703-188617
- methyl (1R,11S,12S,17S)-6-hydroxy-12-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.0^{1,9.0^{2,7.0^{14,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate
- 99694-90-3
- CHEMBL1651108
- FS-9224
- Q15424764
- AKOS032961602
- CHEBI:70516
- [ "" ]
- Methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.0,.0,.0,]octadeca-2(7),3,5,9-tetraene-10-carboxylic acid
- DA-57735
- Methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo(9.5.2.0,.0,.0,)octadeca-2(7),3,5,9-tetraene-10-carboxylic acid
- methyl (1R,11S,12S,17S)-6-hydroxy-12-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate
- methyl (1R,11S,12S,17S)-6-hydroxy-12-((1S)-1-hydroxyethyl)-8,14-diazapentacyclo(9.5.2.01,9.02,7.014,17)octadeca-2(7),3,5,9-tetraene-10-carboxylate
-
- インチ: InChI=1S/C20H24N2O4/c1-10(23)12-9-22-7-6-20-13-4-3-5-14(24)17(13)21-18(20)16(19(25)26-2)11(12)8-15(20)22/h3-5,10-12,15,21,23-24H,6-9H2,1-2H3
- InChIKey: GNCUCBQZLQLSOF-UHFFFAOYSA-N
- ほほえんだ: CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O
計算された属性
- せいみつぶんしりょう: 356.17400
- どういたいしつりょう: 356.174
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 664
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 82A^2
じっけんとくせい
- 色と性状: Powder
- PSA: 82.03000
- LogP: 1.66330
Scholaricine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4962-1 mg |
Scholaricine |
99694-90-3 | 1mg |
¥2435.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN4962-1 mL * 10 mM (in DMSO) |
Scholaricine |
99694-90-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
| A2B Chem LLC | AI65950-1mg |
Scholaricine |
99694-90-3 | 98% by HPLC | 1mg |
$177.00 | 2024-07-18 | |
| A2B Chem LLC | AI65950-25mg |
Scholaricine |
99694-90-3 | 98% by HPLC | 25mg |
$2498.00 | 2023-12-29 | |
| TargetMol Chemicals | TN4962-1 ml * 10 mm |
Scholaricine |
99694-90-3 | 1 ml * 10 mm |
¥ 4140 | 2024-07-19 | ||
| A2B Chem LLC | AI65950-50mg |
Scholaricine |
99694-90-3 | 98% by HPLC | 50mg |
$4231.00 | 2023-12-29 | |
| TargetMol Chemicals | TN4962-5 mg |
Scholaricine |
99694-90-3 | 98% | 5mg |
¥ 4,040 | 2023-07-10 | |
| A2B Chem LLC | AI65950-10mg |
Scholaricine |
99694-90-3 | 98% by HPLC | 10mg |
$1201.00 | 2023-12-29 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S73790-5mg |
Methyl (19S)-12,19-dihydroxy-2,16-didehydrocuran-17-oate |
99694-90-3 | 5mg |
¥4800.0 | 2021-09-07 | ||
| TargetMol Chemicals | TN4962-5mg |
Scholaricine |
99694-90-3 | 5mg |
¥ 4040 | 2024-07-19 |
Scholaricine 関連文献
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
99694-90-3 (Scholaricine) 関連製品
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
